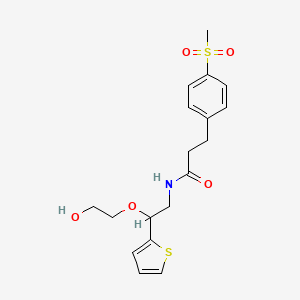

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S2/c1-26(22,23)15-7-4-14(5-8-15)6-9-18(21)19-13-16(24-11-10-20)17-3-2-12-25-17/h2-5,7-8,12,16,20H,6,9-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWKMHDDLQFBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 325.39 g/mol. The structure includes a thiophene moiety, a hydroxyethoxy side chain, and a methylsulfonyl phenyl group, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₄S |

| Molecular Weight | 325.39 g/mol |

| CAS Number | 2034392-15-7 |

1. Antimicrobial Activity

Recent studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene-based sulfonamides have shown efficacy against various bacterial strains, including MRSA and E. coli . While specific data on this compound is limited, its structural analogs indicate potential antimicrobial activity.

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential is highlighted by its structural components that resemble known COX-2 inhibitors. In vitro studies have demonstrated that related compounds exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . For example, compounds similar to the target compound showed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating strong selectivity .

The proposed mechanism of action involves interaction with specific receptors or enzymes, leading to modulation of inflammatory pathways. The presence of the methylsulfonyl group is particularly noteworthy as it enhances the binding affinity to target proteins, potentially increasing the efficacy of the compound in therapeutic applications .

Case Study: COX Inhibition

A comparative study evaluated various synthesized compounds for their COX inhibitory activities. The results indicated that compounds featuring the methylsulfonyl group had enhanced selectivity for COX-2 compared to traditional NSAIDs like indomethacin . The selectivity index (SI) for these compounds ranged from 31.29 to 132, significantly higher than that of indomethacin (SI = 0.079).

Table: COX Inhibition Data

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Indomethacin | 0.25 | 0.079 |

| Compound A | 0.10 | 132 |

| Compound B | 0.31 | 31.29 |

Case Study: Antimicrobial Efficacy

In another study, derivatives with similar thiophene structures were tested against multiple bacterial strains, revealing significant antibacterial activity with safe therapeutic doses . While specific data for this compound was not available, the trends observed in related compounds suggest promising antimicrobial potential.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Analogs

Key Findings from Structural Comparisons

Solubility and Polarity :

- The hydroxyethoxy group in the target compound and Compound 18 () significantly improves water solubility compared to analogs with purely lipophilic substituents (e.g., 's fluorobiphenyl). This aligns with the polar nature of ether and alcohol moieties .

- The methylsulfonyl group in the target compound may reduce logP compared to ’s tetrazole derivative (logP ~4), balancing lipophilicity and solubility.

Electronic and Steric Effects :

- The electron-withdrawing methylsulfonyl group in the target compound could enhance binding to enzymes requiring polarized interactions, similar to sulfonamide-containing analogs in and .

- Bulky substituents like ferrocenyl () or indole () may hinder membrane permeability but improve target specificity through steric complementarity .

Biological Activity :

- Compound 18 () demonstrates 59 ±5% efficacy in CXCR2 inhibition, suggesting that hydroxyethoxy and sulfonamide groups are critical for this activity. The target compound’s methylsulfonylphenyl group may mimic this effect .

- Tetrazole-containing compounds () exhibit metabolic stability due to resistance to esterase cleavage, a property the target compound may lack due to its ester-like hydroxyethoxy chain .

Synthetic Feasibility :

- The thiophene ring in the target compound offers synthetic versatility compared to ’s thiazole sulfonamide, which requires multi-step functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.